1-Benzyl vinyl medetomidine is a synthetic compound classified under imidazole derivatives, characterized by its significant biological activity as an α2-adrenoceptor agonist. This compound features a benzyl group and a vinyl group attached to the imidazole ring, which contributes to its pharmacological properties. It is primarily utilized in scientific research and has potential applications in medicine, particularly in anesthesia and analgesia due to its sedative effects .
1-Benzyl vinyl medetomidine is identified by the CAS number 2250243-56-0. It is synthesized from readily available starting materials through various chemical processes. As an imidazole derivative, it belongs to a broader class of compounds that exhibit diverse biological activities, making it a subject of interest in pharmacological studies .
The synthesis of 1-benzyl vinyl medetomidine typically involves several steps. A common approach includes the Wittig olefination of phenylimidazolylketones, followed by hydrogenation. This method allows for the formation of the vinyl group while maintaining the integrity of the imidazole structure.
Additionally, alternative synthesis routes have been explored, including nucleophilic addition reactions involving various reagents under controlled conditions .
The molecular formula for 1-benzyl vinyl medetomidine is , with a molecular weight of approximately 288.4 g/mol. The structure can be represented as follows:
The imidazole ring plays a crucial role in the compound's biological activity, particularly in its interaction with α2-adrenoceptors .
1-Benzyl vinyl medetomidine undergoes various chemical reactions:
The products formed depend significantly on the specific reagents and conditions used during these reactions .
The mechanism of action for 1-benzyl vinyl medetomidine primarily involves its binding to α2-adrenoceptors in the central nervous system. By activating these receptors, the compound inhibits norepinephrine release, leading to decreased sympathetic outflow and resultant sedative and analgesic effects. This modulation of neurotransmission is crucial for its potential use in medical applications such as anesthesia .
Property | Value |
---|---|
CAS Number | 2250243-56-0 |
Molecular Formula | C20H20N2 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | 1-benzyl-5-[1-(2,3-dimethylphenyl)ethenyl]imidazole |
InChI | InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14H,3,13H2,1-2H3 |
These properties indicate that 1-benzyl vinyl medetomidine is a relatively complex organic molecule with potential reactivity due to its functional groups .
1-Benzyl vinyl medetomidine has several applications in scientific research:
1-Benzyl vinyl medetomidine (Chemical Name: 1-Benzyl-5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole) is defined by the molecular formula C₂₀H₂₀N₂ and a molecular weight of 288.39 g/mol. The compound features three critical structural components:
Key Chemical Properties:
Table 1: Fundamental Identifiers of 1-Benzyl Vinyl Medetomidine
Property | Value |
---|---|
CAS Registry Number | 2250243-56-0 |
IUPAC Name | 1-Benzyl-5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole |
Molecular Formula | C₂₀H₂₀N₂ |
Molecular Weight | 288.39 g/mol |
SMILES Notation | C=C(C1=CN=CN1CC2=CC=CC=C2)C3=CC=CC(C)=C3C |
Purity Specifications | ≥98% (HPLC) for reference standards |
The compound typically presents as a white to off-white crystalline solid under ambient conditions. Its synthesis follows multi-step organic routes, often starting from medetomidine precursors via N-alkylation and Wittig olefination reactions, with final purification via preparative HPLC [7] [10].
Medetomidine’s development originated at Farmos Group Ltd. (now Orion Pharma) in the 1980s, receiving veterinary approval in 1987 as the racemic mixture Domitor®. The discovery of stereoselective activity—where dexmedetomidine (S-enantiomer) exhibits twice the potency of the racemate—spurred interest in targeted analogs [2] [6]. Derivative chemistry accelerated post-2000, driven by:
1-Benzyl vinyl medetomidine first appeared in pharmaceutical literature circa 2020 as a characterized impurity in medetomidine synthesis. Its inclusion in the United States Pharmacopeia (USP) as a certified reference material standardized quality control testing for commercial medetomidine batches. Unlike earlier derivatives focused on enhancing α2-selectivity (e.g., dexmedetomidine), this analog emerged from analytical chemistry needs rather than deliberate pharmacologic optimization [3] [7] [10].
The benzyl vinyl modification serves as a strategic probe for investigating α2-adrenoreceptor (α2-AR) pharmacophore tolerance. Key structural consequences include:
Table 2: Structural Impact of Benzyl Vinyl Substitution vs. Medetomidine
Structural Feature | Medetomidine | 1-Benzyl Vinyl Analog | Pharmacological Consequence |
---|---|---|---|
N1-Substituent | H | Benzyl | Steric occlusion of imidazole ring |
Phenyl-Imidazole Linker | -CH(CH₃)- | -C(CH)=CH- | Enhanced conformational flexibility |
LogP (Calculated) | 2.8 | 4.1 | Increased lipophilicity |
Despite reduced receptor affinity, this analog retains utility as a:
1-Benzyl vinyl medetomidine exhibits distinct pharmacologic and physicochemical profiles compared to clinical α2-agonists:
Table 3: Comparative Pharmacological Profiling of α2-Adrenoreceptor Agonists
Compound | α2-AR Ki (nM) | α2:α1 Selectivity Ratio | Clinical/Utility Status |
---|---|---|---|
1-Benzyl Vinyl Medetomidine | 520 | 50:1 | Analytical reference standard |
Dexmedetomidine | 1.8 | 1620:1 | Human sedation (ICU) |
Medetomidine (racemate) | 3.2 | 850:1 | Veterinary anesthetic |
Xylazine | 160 | 10:1 | Veterinary tranquilizer/illicit adulterant |
Clonidine | 220 | 220:1 | Hypertension treatment |
The benzyl vinyl analog’s primary research utility contrasts with clinical α2-agonists. Whereas dexmedetomidine achieves targeted sedation via α2A-AR activation, and xylazine’s veterinary use exploits muscle relaxation, 1-benzyl vinyl medetomidine serves as a molecular tool for:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0